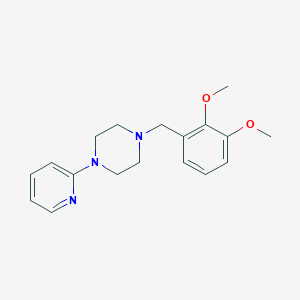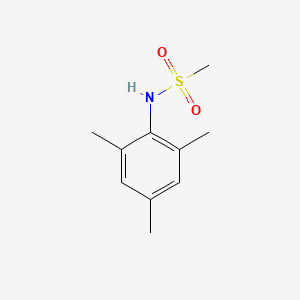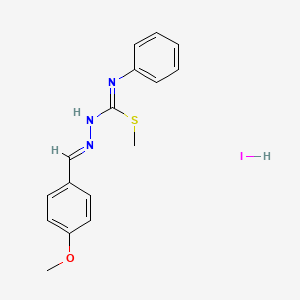
3-(2-chloro-6-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chloro-6-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one, also known as Clomazone, is a herbicide that is widely used in agriculture to control weed growth. This chemical compound belongs to the family of coumarin derivatives and has a molecular weight of 337.78 g/mol. Clomazone is known for its ability to inhibit the biosynthesis of carotenoids, which are essential pigments that protect plants from oxidative stress and photosynthesis damage.
Mécanisme D'action
3-(2-chloro-6-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one acts by inhibiting the enzyme phytoene desaturase (PDS), which is involved in the biosynthesis of carotenoids. Carotenoids are essential pigments that protect plants from oxidative stress and photosynthesis damage. Inhibition of PDS leads to the accumulation of phytoene, a colorless precursor of carotenoids, and the depletion of carotenoids. This, in turn, leads to the accumulation of ROS and oxidative stress, which causes chlorophyll degradation, membrane damage, and ultimately, plant death.
Biochemical and physiological effects:
3-(2-chloro-6-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one has been found to affect several biochemical and physiological processes in plants. It inhibits the biosynthesis of carotenoids, which leads to the accumulation of ROS and oxidative stress. This, in turn, causes chlorophyll degradation, membrane damage, and ultimately, plant death. 3-(2-chloro-6-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one also affects the expression of several genes involved in plant defense mechanisms, such as jasmonic acid biosynthesis and signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2-chloro-6-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one is a widely used herbicide in agriculture and is readily available for laboratory experiments. Its mechanism of action is well understood, and it is an effective tool for studying the biosynthesis of carotenoids and the effects of oxidative stress on plant growth and development. However, 3-(2-chloro-6-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one is also toxic to animals and humans, and caution should be exercised when handling this chemical compound.
Orientations Futures
There are several future directions for research on 3-(2-chloro-6-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one. One area of research is the development of new herbicides that target different enzymes involved in the biosynthesis of carotenoids. Another area of research is the study of the effects of 3-(2-chloro-6-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one on non-target organisms, such as soil microorganisms and beneficial insects. Additionally, research could be conducted on the potential use of 3-(2-chloro-6-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one as a therapeutic agent for the treatment of certain diseases, such as cancer, which are characterized by oxidative stress and ROS accumulation.
Méthodes De Synthèse
The synthesis of 3-(2-chloro-6-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one involves a series of chemical reactions that begin with the condensation of 2-methyl-4H-chromen-4-one with chloroacetyl chloride to form 3-(2-chloroacetyl-6-fluorophenyl)-2-methyl-4H-chromen-4-one. This intermediate product is then treated with sodium methoxide to produce 3-(2-chloro-6-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one, which is the final product.
Applications De Recherche Scientifique
3-(2-chloro-6-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one has been extensively studied for its herbicidal properties and its effects on plant growth and development. Several research studies have shown that 3-(2-chloro-6-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one inhibits the biosynthesis of carotenoids, which leads to the accumulation of reactive oxygen species (ROS) and oxidative stress in plants. This, in turn, causes chlorophyll degradation, membrane damage, and ultimately, plant death. 3-(2-chloro-6-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one has also been found to affect the expression of several genes involved in plant defense mechanisms, such as jasmonic acid biosynthesis and signaling pathways.
Propriétés
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-7-methoxy-2-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFO3/c1-9-15(16-12(18)4-3-5-13(16)19)17(20)11-7-6-10(21-2)8-14(11)22-9/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQIORNEORRAFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chloro-6-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5694189.png)

![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5694203.png)
![5-nitro-2-furaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5694210.png)
![2-(4-morpholinylcarbonyl)-3-[3-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B5694216.png)
![2-[(2-chlorobenzyl)thio]-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B5694226.png)
![5-[(1,3-benzodioxol-4-ylmethyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5694233.png)

![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5694240.png)
![4-ethoxy-3-iodo-5-methoxybenzaldehyde [4-[(4-fluorophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5694247.png)


![N-(4-methoxyphenyl)-N'-[2-(4-methyl-1-piperidinyl)ethyl]thiourea](/img/structure/B5694290.png)
![N-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B5694298.png)